REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]1[CH2:12][CH:6]([CH2:7]1)[C:5]2=[N:13]O.S(Cl)(Cl)=[O:16]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]3[CH2:12][CH:6]([NH:13][C:5]2=[O:16])[CH2:7]3)=[CH:10][CH:11]=1
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Name
|
6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime
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Quantity
|
790 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C3CC(C2=CC1)C3)=NO
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Name
|
|
Quantity
|
12000 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask was placed
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 65° C. for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with 10 L of DCM
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 8 L of water
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Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 2×10 L of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 4 L of EA
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×500 mL, of EA
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluting with PE
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C3CC(NC(C2=C1)=O)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1749 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 221.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |